

# Solid-Phase Extraction (SPE) Protocols for the Analysis of Vitamin D Metabolites

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## Compound of Interest

Compound Name: *Ercalcitriol-d3*

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## Application Note

Audience: Researchers, scientists, and drug development professionals.

## Introduction

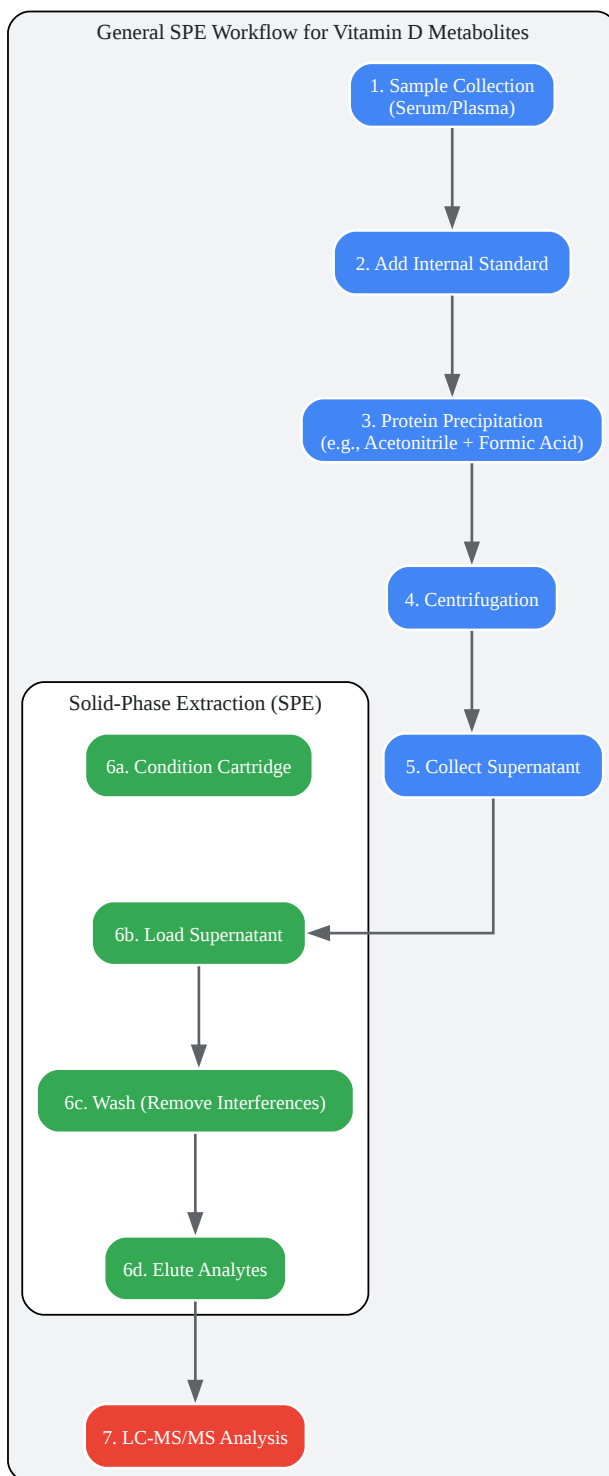
The accurate quantification of vitamin D and its metabolites, primarily 25-hydroxyvitamin D2 (25-OHD2) and 25-hydroxyvitamin D3 (25-OHD3), is crucial for assessing vitamin D status and its role in various physiological processes and disease states.[1] These metabolites are considered the preferred biomarkers due to their higher circulating concentrations and longer half-life in serum compared to the active hormone 1,25-dihydroxyvitamin D.[1] However, their analysis in biological matrices like serum and plasma presents significant challenges. These include low physiological concentrations, extensive binding to the Vitamin D Binding Protein (VDBP), and interference from complex matrix components, particularly phospholipids.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D analysis due to its high specificity and sensitivity.[4][5] Effective sample preparation is a critical prerequisite for a robust and reliable LC-MS/MS assay. Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for sample cleanup and concentration, offering significant advantages over traditional methods like liquid-liquid extraction (LLE) and simple protein precipitation.[3][5] SPE provides cleaner extracts, reduces matrix effects such as ion suppression, improves analytical column longevity, and can be readily automated for high-throughput applications.[4][6]

This document provides detailed protocols for three common SPE-based methodologies for the extraction of vitamin D metabolites from human serum and plasma: Reversed-Phase SPE (RP-SPE), Phospholipid Depletion SPE, and Automated SPE systems.

## General Principles and Workflow

The extraction of vitamin D metabolites from serum or plasma using SPE typically involves several key steps. The initial and most critical step is the disruption of the strong binding between the vitamin D metabolites and VDBP. This is usually achieved through protein precipitation with an organic solvent like acetonitrile or methanol, often acidified with formic acid.<sup>[3][7]</sup> Following this, the sample undergoes a standardized SPE procedure to isolate the analytes of interest from salts, proteins, and phospholipids.<sup>[3]</sup>



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Caption: General workflow for vitamin D metabolite analysis.

## Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol utilizes a hydrophobic reversed-phase sorbent (e.g., C18 or a hydrophilic-lipophilic balanced polymer) to retain the nonpolar vitamin D metabolites while allowing polar interferences to be washed away.

### Experimental Protocol

This method is adapted from a procedure using a hydrophobic reversed-phase plate for the extraction of 25-OHD2 and 25-OHD3 from human plasma.[\[1\]](#)

- Sample Pre-treatment:
  - Pipette 150  $\mu$ L of plasma or serum into a collection plate or microcentrifuge tube.
  - Add an appropriate volume of internal standard solution (e.g., deuterated 25-OHD3).
  - Add 300  $\mu$ L of 1% formic acid in acetonitrile to disrupt protein binding and precipitate proteins.[\[3\]](#)
  - Vortex vigorously for 1 minute.
  - Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.[\[7\]](#)
- Solid-Phase Extraction (using Waters® Oasis HLB or Thermo Scientific™ SOLA™ HRP):
  - Conditioning: Condition the SPE plate wells with 200  $\mu$ L of methanol, followed by 200  $\mu$ L of 60% methanol in water.[\[8\]](#) Do not allow the sorbent to dry.
  - Loading: Transfer the supernatant from the pre-treatment step to the conditioned SPE plate.[\[8\]](#)
  - Washing:
    - Wash 1: Apply 200  $\mu$ L of 5% methanol in water to remove salts and very polar interferences.[\[8\]](#)

- Wash 2: Apply 200  $\mu$ L of 40-60% methanol in water. This step is critical for removing moderately polar interferences without eluting the target analytes.[1][8]
- Elution:
  - Elute the analytes with two aliquots of solvent. First, use 80  $\mu$ L of 95:5 methanol/isopropanol, followed by a second elution with 50  $\mu$ L of water to ensure complete recovery.[8] Alternatively, a single elution with 100% methanol can be used.[1]
- Post-Elution:
  - The eluate can be directly injected for LC-MS/MS analysis. If required, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible solvent.

#### Quantitative Data

Parameter	25-OHD2	25-OHD3	Reference
Recovery	94.4%	96.3%	[1]
Linear Range	5 - 1000 ng/mL	5 - 1000 ng/mL	[1]
Precision (%RSD)	< 4.0%	< 4.2%	[1]
SPE Recovery (General)	55% - 85% (metabolite dependent)	55% - 85% (metabolite dependent)	[9]

## Protocol 2: Phospholipid Depletion SPE (HybridSPE®-Phospholipid)

This innovative approach combines the simplicity of protein precipitation with the specific removal of phospholipids in a single device. The technology utilizes zirconia-coated particles that act as Lewis acids, selectively binding the phosphate groups (Lewis bases) of phospholipids, while proteins are physically trapped by a filter. This results in a highly effective cleanup, significantly reducing matrix-induced ion suppression.[2]

## Experimental Protocol

This protocol is based on the HybridSPE®-Phospholipid 96-well plate methodology.[\[10\]](#)

- Sample Preparation (In-well Protein Precipitation):
  - Pipette 100 µL of serum or plasma directly into the wells of the HybridSPE®-Phospholipid plate.[\[10\]](#)
  - Add an appropriate volume of internal standard.
  - Add 300 µL of precipitation solvent (e.g., 1% formic acid in acetonitrile).[\[10\]](#)
- Extraction and Filtration:
  - Mix thoroughly by aspirating/dispensing with a pipette or by vortexing the plate for 4 minutes.[\[10\]](#)[\[11\]](#)
  - Place the plate on a vacuum manifold and apply vacuum (e.g., 10-15 in. Hg) for 4 minutes, or until the entire sample has passed through the sorbent bed.[\[10\]](#)[\[12\]](#)
  - The resulting filtrate, collected in a clean collection plate, is free of proteins and phospholipids.
- Post-Elution:
  - The filtrate can be directly injected for LC-MS/MS analysis without any further steps.[\[10\]](#)

Caption: Workflow for the HybridSPE®-Phospholipid protocol.

## Quantitative Data

The primary advantage of this method is the significant reduction in matrix effects, leading to improved analyte response and reproducibility compared to protein precipitation alone.

Parameter	Protein Precipitation Only	HybridSPE®-Phospholipid	Reference
Analyte Recovery (25-OHD3)	33%	>90% (estimated from response)	
Analyte Recovery (25-OHD2)	55% (high variability)	>90% (consistent)	
Key Benefit	High levels of co-extracted phospholipids remain. [2]	>95% of phospholipids are removed.[11]	[2][11]

## Protocol 3: Automated and Online SPE

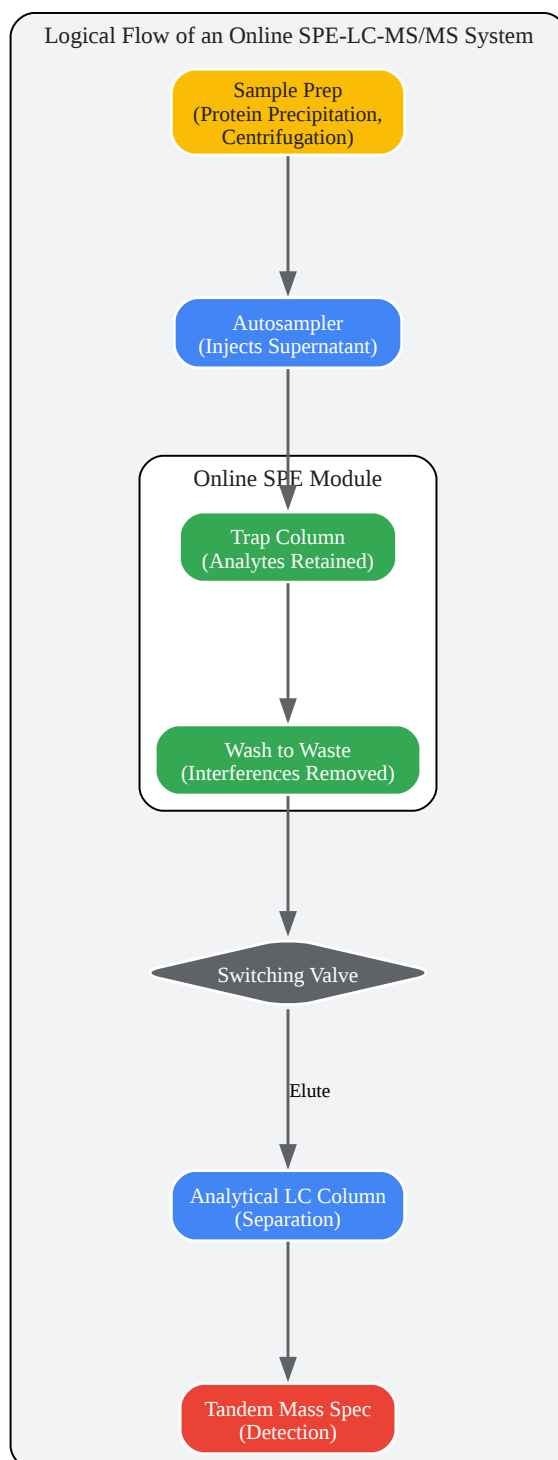
Automation of the SPE process is highly desirable in clinical research and high-throughput laboratories to increase sample processing capacity, improve reproducibility, and minimize operator intervention.[6][13] This can be achieved through offline robotic systems that handle liquid transfers and plate movements or through online SPE systems directly coupled to the LC-MS/MS instrument.[4][8]

### Methodology Overview

An automated system, such as one using Instrument Top Sample Preparation (ITSP) or a robotic autosampler, performs the same fundamental steps as manual SPE but with robotic precision.[3][6]

- **Offline Automation:** A liquid handling robot performs the sample pre-treatment (protein precipitation, centrifugation) and then executes the entire SPE protocol on a 96-well plate, including conditioning, loading, washing, and eluting.[8] The final collection plate is then transferred manually or robotically to the LC-MS/MS autosampler.
- **Online SPE:** The sample (post-protein precipitation and centrifugation) is injected into the system. It first passes through a small SPE "trapping" column. Interferences are washed to waste, after which a valve switches to elute the trapped analytes from the SPE column onto the analytical LC column for separation and analysis.[4] This approach significantly increases

throughput by overlapping the sample cleanup of one sample with the chromatographic analysis of the previous one.[4]





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Caption: Logical flow of an automated online SPE system.

### Quantitative Data

Automated methods are characterized by excellent precision and high throughput.

Parameter	Value (25-OHD3)	Value (25-OHD2)	Reference
Lower Limit of Quantitation (LLOQ)	4.0 nmol/L	7.5 nmol/L	[6][14]
Recovery	89% - 104%	89% - 104%	[6]
Precision (Inter/Intra-assay %CV)	< 10%	< 10%	[6][14]
Linearity	Up to 2500 nmol/L (r=0.99)	Up to 2500 nmol/L (r=0.99)	[6]
Sample Throughput	Up to 300 samples/day	Up to 300 samples/day	[6][13]
Online SPE Accuracy	85.9% - 107.6%	85.9% - 107.6%	[4]

## Summary and Conclusion

The choice of an SPE protocol for vitamin D metabolite analysis depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of extract cleanliness.

- Reversed-Phase SPE is a robust and well-established method suitable for many applications, providing good recovery and removal of polar interferences.
- Phospholipid Depletion SPE offers a superior solution for minimizing matrix effects, yielding cleaner extracts and potentially enhancing sensitivity and accuracy, making it ideal for challenging low-level quantification.[2]

- Automated and Online SPE systems are the preferred choice for high-throughput clinical and research settings, delivering excellent reproducibility, reduced hands-on time, and significant gains in efficiency.[4]

Properly implemented, any of these solid-phase extraction protocols can serve as the foundation for a sensitive, accurate, and reliable method for the quantification of vitamin D metabolites, enabling researchers and clinicians to confidently assess vitamin D status.

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